Cas no 1312536-44-9 (ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate)
![ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1312536-44-9x500.png)
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
- ethyl (1S,5R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
- ethyl (1R,5S)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
- MFCD30803883
- PS-19680
- 1312536-44-9
- ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
- D79516
- cis-Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
- D79614
- Rel-ethyl (1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
- SCHEMBL12193954
- ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
- SCHEMBL15106096
- EN300-7536054
- BS-43345
-
- MDL: MFCD30803883
- インチ: 1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3/t6-,7+,8?
- InChIKey: KWLBCWQUIUVLCR-DHBOJHSNSA-N
- SMILES: O(CC)C(C1[C@@H]2CC(C[C@@H]21)=O)=O
計算された属性
- 精确分子量: 168.078644241g/mol
- 同位素质量: 168.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 43.4Ų
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198333-1g |
Ethyl exo-3-Oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 95% | 1g |
$1320 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3526-500MG |
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 97% | 500MG |
¥ 3,841.00 | 2023-03-31 | |
Chemenu | CM464423-250mg |
ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 95%+ | 250mg |
$801 | 2024-08-02 | |
eNovation Chemicals LLC | Y1007553-5G |
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 95% | 5g |
$3250 | 2024-07-21 | |
Chemenu | CM464423-100mg |
ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 95%+ | 100mg |
$480 | 2024-08-02 | |
Enamine | EN300-7536054-0.05g |
rac-ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 95% | 0.05g |
$226.0 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3526-100MG |
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 97% | 100MG |
¥ 1,445.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3526-250MG |
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 97% | 250MG |
¥ 2,310.00 | 2023-03-31 | |
Enamine | EN300-7536054-0.5g |
rac-ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 95% | 0.5g |
$757.0 | 2024-05-23 | |
eNovation Chemicals LLC | Y1007553-250MG |
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
1312536-44-9 | 95% | 250mg |
$435 | 2024-07-21 |
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylateに関する追加情報
Professional Introduction to Ethyl Rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]Hexane-6-Carboxylate (CAS No. 1312536-44-9)
Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate, a complex organic compound with the chemical identifier CAS No. 1312536-44-9, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This bicyclic ester belongs to a class of molecules that exhibit intriguing stereochemical configurations, making it a subject of extensive research in drug discovery and development.
The molecular structure of Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate features a highly strained bicyclic system, which is a hallmark of many bioactive natural products and synthetic intermediates. The presence of multiple stereocenters, specifically at the 1R, 5S, and 6r positions, contributes to the compound's chiral nature and its potential for selective interactions with biological targets. This stereochemical complexity has made it a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a growing interest in the exploration of bicyclic compounds due to their ability to mimic the three-dimensional shapes of natural product scaffolds, thereby facilitating efficient binding to biological macromolecules such as enzymes and receptors. The 3-oxobicyclo[3.1.0]hexane core in Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate is particularly noteworthy, as it has been shown to exhibit promising pharmacological properties in various preclinical studies.
One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) therapeutics. The rigid bicyclic framework and the presence of an ester functionality make it an attractive candidate for modulating neurotransmitter systems involved in disorders such as depression, anxiety, and neurodegeneration. Recent studies have demonstrated that derivatives of this class of compounds can interact with specific serotonin receptors, suggesting their utility as potential leads for new antidepressants.
The synthetic pathways for Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate have been optimized to ensure high yields and enantioselectivity, which are critical factors in pharmaceutical manufacturing. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution techniques, have been employed to construct the desired stereocenters with high fidelity. These synthetic advancements have not only facilitated access to this compound but also provided insights into the development of more complex chiral molecules.
From a computational chemistry perspective, the molecular dynamics simulations of Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate have revealed fascinating insights into its interactions with biological targets. The compound's ability to adopt multiple conformations due to its cyclic structure allows it to form stable hydrogen bonds and hydrophobic interactions with receptor sites. This conformational flexibility is often a key determinant of drug efficacy and selectivity.
The pharmacokinetic properties of Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate have also been thoroughly investigated. Studies indicate that this compound exhibits favorable solubility and metabolic stability, which are essential characteristics for an effective drug candidate. Additionally, preliminary toxicology assessments have shown that it demonstrates low toxicity at therapeutic doses, further supporting its potential as a lead compound for further development.
In conclusion, Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate represents a significant advancement in the field of pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating CNS disorders highlight its importance as a scaffold for developing novel therapeutics. As research continues to uncover new insights into its pharmacological properties and synthetic methodologies, this compound is poised to play a crucial role in the next generation of drug discovery efforts.
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